molecular formula C19H16N2O6 B11056646 N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide

N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide

Cat. No.: B11056646
M. Wt: 368.3 g/mol
InChI Key: DNBSQQUMCKDXRP-UHFFFAOYSA-N
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Description

N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide is a complex organic compound characterized by its unique structural features, including a cyclopropylcarbonyl group, a dihydro-1,4-benzodioxin moiety, and a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide typically involves multiple steps:

    Formation of the Benzodioxin Core: The synthesis begins with the preparation of the 2,3-dihydro-1,4-benzodioxin core. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Cyclopropylcarbonyl Group: The cyclopropylcarbonyl group is introduced via acylation reactions. Cyclopropylcarbonyl chloride can be reacted with the benzodioxin intermediate in the presence of a base such as pyridine or triethylamine.

    Nitration: The nitro group is introduced through nitration of the benzene ring using a mixture of concentrated nitric and sulfuric acids.

    Amidation: Finally, the nitrobenzoyl chloride is reacted with the amine derivative of the benzodioxin compound to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety, where nucleophiles can replace the nitro group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

    Material Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-[7-(cyclopropylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide is unique due to the combination of its cyclopropylcarbonyl, benzodioxin, and nitrobenzamide moieties. This combination imparts specific chemical and biological properties that may not be present in similar compounds, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H16N2O6

Molecular Weight

368.3 g/mol

IUPAC Name

N-[7-(cyclopropanecarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-nitrobenzamide

InChI

InChI=1S/C19H16N2O6/c22-18(11-1-2-11)14-9-16-17(27-8-7-26-16)10-15(14)20-19(23)12-3-5-13(6-4-12)21(24)25/h3-6,9-11H,1-2,7-8H2,(H,20,23)

InChI Key

DNBSQQUMCKDXRP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC3=C(C=C2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])OCCO3

Origin of Product

United States

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